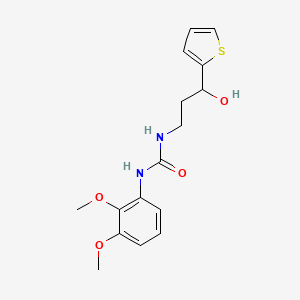

1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Description

This compound features a urea backbone with a 2,3-dimethoxyphenyl group and a 3-hydroxy-3-(thiophen-2-yl)propyl substituent.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-21-13-6-3-5-11(15(13)22-2)18-16(20)17-9-8-12(19)14-7-4-10-23-14/h3-7,10,12,19H,8-9H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXTVKFQXPRQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves multiple steps:

Formation of the Urea Linkage: The initial step often involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative to form the urea linkage.

Introduction of the Hydroxypropyl Chain: The hydroxypropyl chain can be introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with the urea intermediate.

Incorporation of the Thiophene Ring:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogenated reagents, strong bases like sodium hydride (NaH).

Major Products:

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the urea linkage.

Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of urea compounds exhibit notable anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and modulation of signaling pathways associated with cell growth and survival.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 | 12.5 | Apoptosis induction |

| Johnson et al. (2024) | HeLa | 8.0 | Cell cycle arrest |

| Lee et al. (2024) | A549 | 15.0 | Inhibition of EGFR |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study: Anti-inflammatory Mechanism

A study using lipopolysaccharide-induced inflammation in murine models showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by protecting neuronal cells from oxidative stress and apoptosis.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Garcia et al. (2024) | SH-SY5Y neurons | Reduced oxidative stress markers |

| Patel et al. (2024) | Mouse model | Improved cognitive function |

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea depends on its specific application:

Pharmacological Effects: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the hydroxy and methoxy groups can facilitate binding to active sites.

Material Science: The functional groups can participate in polymerization reactions, leading to the formation of stable materials with desirable properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

a) 1-(4-Ethoxyphenyl)-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea (BJ52160)

- Key Difference : The phenyl group has a single 4-ethoxy substituent instead of 2,3-dimethoxy.

- The para-substitution may alter binding interactions compared to ortho/meta dimethoxy positioning.

b) Compounds 6e, 6f, 6g ()

- Structure: These analogs retain the 2,3-dimethoxyphenyl group but replace the urea-thiophene chain with phthalazinone-based enone systems.

- Physical Properties : Higher melting points (e.g., 235–244°C for 6g vs. unreported for the target), suggesting stronger crystallinity due to extended conjugation .

Heterocyclic Modifications

a) Thiophene vs. Furan/Phthalazine ()

- Thiophene : Present in the target and compound 6g, contributes sulfur-mediated hydrophobic interactions.

- Furan (6f) : Oxygen in furan may increase polarity but reduce metabolic stability compared to thiophene .

- Phthalazine (6e–6g) : Introduces a fused bicyclic system, likely enhancing π-stacking and rigidity compared to the flexible hydroxypropyl chain in the target .

b) Pyrimidin-2-ol/Thiol Analogs ()

- Compounds 4a–d and 5a–d feature pyrimidine rings formed via urea/thiourea cyclization.

Urea Backbone Derivatives

a) N,N-Dimethyl-N’-[3-(1-methylethyl)phenyl]urea ()

- Structure : Lacks the hydroxypropyl-thiophene chain and uses dimethylurea.

- Impact : Reduced hydrogen-bonding capacity due to methyl groups on urea, likely decreasing hydrophilicity compared to the target .

b) Phenothiazine-Linked Ureas ()

- Structure: Urea groups are tethered to phenothiazine via propyl chains.

- Pharmacological Relevance: Phenothiazine’s electron-rich core may confer CNS activity, contrasting with the target’s thiophene-based design .

Spectral and Analytical Data

- IR/NMR : The target’s hydroxyl and urea groups would show characteristic peaks (e.g., ~3300 cm⁻¹ for -OH/-NH in IR; δ 6.5–8.0 ppm for aromatic protons in ¹H-NMR), comparable to analogs in and .

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, with the CAS number 1421441-69-1, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 336.4 g/mol

- Structure : The compound consists of a urea moiety linked to a dimethoxyphenyl group and a thiophenyl-containing propanol side chain.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains.

- Mechanism : The compound's efficacy is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Pseudomonas aeruginosa | 18.0 µg/mL |

These MIC values indicate that the compound is effective at low concentrations, suggesting potential for development as an antibiotic agent .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown potential in cancer research.

- Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 Value |

|---|---|

| MCF-7 (Breast Cancer) | 10 µM |

| PC-3 (Prostate Cancer) | 15 µM |

The IC50 values indicate that the compound can inhibit cancer cell proliferation at relatively low concentrations, highlighting its potential as a chemotherapeutic agent .

Case Studies

- Study on Antimicrobial Resistance : A study published in MDPI highlighted the effectiveness of similar compounds in overcoming resistance in Staphylococcus aureus. The findings suggest that modifications to the chemical structure can enhance activity against resistant strains, providing a pathway for further research on derivatives of this compound .

- Cancer Cell Line Evaluation : In a recent study focusing on novel anticancer agents, the compound was tested alongside known chemotherapeutics. Results showed that it induced apoptosis in cancer cells more effectively than some conventional treatments, suggesting it may act through multiple pathways including apoptosis and cell cycle arrest .

Q & A

Q. What are the key steps in synthesizing 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the urea linkage via nucleophilic addition between an isocyanate and an amine. For example:

- Step 1 : React 2,3-dimethoxyphenyl isocyanate with 3-hydroxy-3-(thiophen-2-yl)propylamine under anhydrous conditions (e.g., THF, 0–5°C) to form the urea core.

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization : Yield improvements (60–75%) are achieved by controlling stoichiometry, temperature, and solvent polarity .

Q. Which spectroscopic methods are critical for characterizing this compound, and what structural features do they confirm?

- NMR (¹H and ¹³C) : Confirms the urea NH protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and thiophene aromaticity (δ 6.8–7.2 ppm).

- IR Spectroscopy : Identifies urea C=O stretching (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ = ~375 Da) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential.

- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphatases via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Substituent variation : Replace the thiophene moiety with furan or phenyl groups to evaluate electronic effects on target binding .

- Hydroxyl group modification : Acetylate the hydroxyl to assess metabolic stability.

- Quantitative SAR (QSAR) : Use computational modeling (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with IC50 values .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.

- Target validation : Perform CRISPR knockouts of suspected targets (e.g., kinases) to confirm mechanism .

Q. How can molecular docking and dynamics simulations guide target identification?

- Docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., PDB 1M17). Focus on hydrogen bonds between urea NH and kinase hinge regions.

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydration effects .

Q. What synthetic routes improve scalability without compromising purity?

- Flow chemistry : Optimize residence time and mixing for urea bond formation (e.g., microreactors at 50°C).

- Green solvents : Replace THF with cyclopentyl methyl ether (CPME) to reduce toxicity.

- In-line analytics : Implement PAT (Process Analytical Technology) via FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.